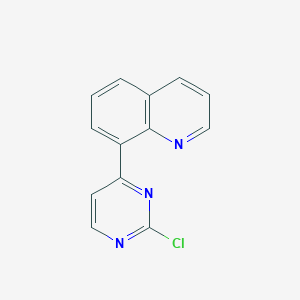
N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine: is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine, can be achieved through various methods. One common method involves the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating reagents and catalysts. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of these compounds .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new chemical entities .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. Fluorinated pyridines are known to exhibit enhanced binding affinity and selectivity towards biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are often more metabolically stable and have improved pharmacokinetic properties .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its incorporation into lead structures can improve the physical, biological, and environmental properties of the final products .
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
- 3-bromo-2-fluoropyridine
Uniqueness: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine is unique due to the presence of both fluorine and methoxy substituents on the aromatic ring. This combination of substituents imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific research applications .
Propiedades
Fórmula molecular |
C12H11FN2O |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11FN2O/c1-16-11-6-5-9(8-10(11)13)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
Clave InChI |
HTVUXBGVGMBFHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC2=CC=CC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)







